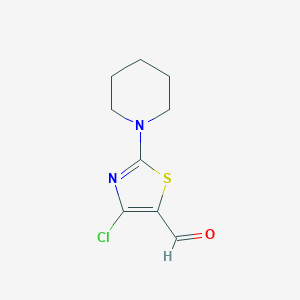

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHYBGQGFSRXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397071 | |

| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139670-00-1 | |

| Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. This compound is a valuable building block in medicinal chemistry, and this guide offers two primary synthetic routes, with a focus on a robust and well-documented two-step approach. The guide includes detailed methodologies, quantitative data presented in tabular format for easy comparison, and visualizations of the synthetic workflows and reaction mechanisms to aid in understanding.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities stem from their ability to interact with a wide range of biological targets. The specific compound, this compound, incorporates several key pharmacophores: a chlorinated thiazole ring, a piperidine moiety, and a formyl group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines the most viable synthetic strategies for obtaining this target molecule, providing detailed experimental procedures and relevant data to support research and development efforts.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of this compound.

-

Route A: Vilsmeier-Haack Formylation of a Pre-functionalized Thiazole. This approach involves the initial synthesis of 2-(1-piperidino)thiazole, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position and concurrently chlorinate the 4-position. While theoretically feasible, this route is less documented in the scientific literature for this specific substrate.

-

Route B: Nucleophilic Aromatic Substitution of a Dichloro-thiazole Aldehyde. This well-documented and more robust two-step pathway begins with the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from readily available starting materials. The subsequent step involves a selective nucleophilic aromatic substitution (SNAr) of the C2-chloro group with piperidine to yield the final product. The higher electrophilicity of the C2 position in the thiazole ring, activated by the adjacent sulfur and nitrogen atoms and the electron-withdrawing formyl group, facilitates this selective substitution.

This guide will focus on the detailed experimental protocol for the more established Route B .

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde

This procedure details the synthesis of the key intermediate via a Vilsmeier-Haack type reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Thiazolidinedione | 117.15 | 46.8 g | 0.4 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 368 g (226 mL) | 2.4 |

| N,N-Dimethylformamide (DMF) | 73.09 | 32.1 g (34 mL) | 0.44 |

| Ice | - | 2 kg | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a suspension of 2,4-thiazolidinedione (46.8 g, 0.4 mol) in phosphorus oxychloride (368 g, 2.4 mol), add N,N-dimethylformamide (32.1 g, 0.44 mol) dropwise over 15 minutes with stirring at a temperature of 10-20°C.

-

After the addition is complete, allow the mixture to stand at room temperature for 1 hour.

-

Heat the reaction mixture to 80-90°C and stir for an additional hour.

-

Subsequently, heat the mixture to reflux (approximately 115°C) and continue stirring at this temperature until the evolution of hydrogen chloride gas ceases (approximately 4 hours).

-

After cooling to room temperature, slowly and carefully pour the reaction mixture into 2 kg of ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2,4-dichloro-5-thiazolecarboxaldehyde.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 2,4-dichloro-5-thiazolecarboxaldehyde | C₄HCl₂NOS | 182.03 | 50-60 | Yellowish oil |

Step 2: Synthesis of this compound

This protocol describes the selective nucleophilic aromatic substitution of the C2-chloro group with piperidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |

| 2,4-dichloro-5-thiazolecarboxaldehyde | 182.03 | 18.2 g | 0.1 |

| Piperidine | 85.15 | 10.2 g (11.8 mL) | 0.12 |

| Triethylamine (or other suitable base) | 101.19 | 12.1 g (16.7 mL) | 0.12 |

| Acetonitrile (or other suitable polar aprotic solvent) | 41.05 | 200 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (18.2 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine (12.1 g, 0.12 mol) to the solution.

-

Add piperidine (10.2 g, 0.12 mol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| This compound | C₉H₁₁ClN₂OS | 230.71 | (Estimated) 70-85 | Solid |

Reaction Mechanism Visualization

The key step in the synthesis of the final product is the nucleophilic aromatic substitution of the C2-chloro group of 2,4-dichloro-5-thiazolecarboxaldehyde with piperidine. The reaction proceeds via a Meisenheimer-like intermediate.

Caption: Mechanism of the nucleophilic aromatic substitution step.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The recommended two-step synthetic route, commencing with the Vilsmeier-Haack reaction of 2,4-thiazolidinedione followed by a selective nucleophilic aromatic substitution with piperidine, offers a reliable and efficient method for obtaining the target compound. The provided experimental protocols, quantitative data, and mechanistic visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting further research and development in the field of medicinal chemistry.

An In-Depth Technical Guide on 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide serves to consolidate the currently available chemical and physical data for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. Despite its availability from various chemical suppliers as a building block, particularly noted for its potential use in the development of protein degraders, detailed experimental data regarding its synthesis, reactivity, and biological activity remains scarce in publicly accessible scientific literature and patent databases. This document summarizes the existing information and highlights the significant data gaps that need to be addressed by future research.

Core Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound have been compiled. This data provides a foundational understanding of the molecule's identity and basic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139670-00-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂OS | [1][2][3] |

| Molecular Weight | 230.71 g/mol | [1][4] |

| IUPAC Name | 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | [3] |

| Boiling Point | 368°C at 760 mmHg (Predicted) | [4] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Reactivity

Synthesis

A definitive, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the searched literature. However, based on general principles of thiazole synthesis, a plausible synthetic route can be proposed. The Hantzsch thiazole synthesis is a common method for creating the thiazole ring, and subsequent functionalization could lead to the target compound. A potential synthetic pathway is outlined below.

Caption: Proposed synthesis of the target compound.

A patent for the preparation of the potential precursor, 2,4-dichloro-5-thiazolecarboxaldehyde, involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride.[5] This precursor could then undergo a nucleophilic aromatic substitution reaction with piperidine to yield the final product. It is important to note that this proposed pathway is theoretical and would require experimental validation to determine optimal reaction conditions, yields, and purification methods.

Reactivity

Specific studies on the reactivity of this compound are not available. However, the chemical structure suggests several potential reaction sites:

-

Aldehyde Group: The formyl group at the 5-position is expected to undergo typical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.

-

Thiazole Ring: The substituted thiazole ring is generally stable but can be susceptible to electrophilic substitution, although the electron-donating piperidino group and the electron-withdrawing chloro and formyl groups will influence the regioselectivity of such reactions.

-

Chloro Group: The chlorine atom at the 4-position may be susceptible to nucleophilic substitution, although this is generally less facile on an electron-rich aromatic ring.

Spectral Characterization

No published NMR, IR, or mass spectrometry data specifically for this compound could be identified. The characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity and Potential Applications

While many thiazole derivatives exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, no specific biological studies have been published for this compound.[6][7][8][9][10][11] Its classification by some suppliers as a "Protein Degrader Building Block" suggests it may be used as an intermediate in the synthesis of molecules designed to induce targeted protein degradation, a promising strategy in drug discovery.[2]

The piperidine moiety is also found in various biologically active compounds, and its incorporation into the thiazole scaffold could modulate pharmacokinetic and pharmacodynamic properties.[6][7] Further research is needed to explore the potential biological targets and therapeutic applications of this compound and its derivatives.

Future Research and Data Requirements

To fully characterize this compound and enable its effective use in research and drug development, the following experimental data are critically needed:

-

Detailed Synthesis Protocol: A validated, step-by-step procedure for its synthesis, including purification methods and yield.

-

Comprehensive Spectral Analysis: Publication of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra to serve as a reference for its identification.

-

Physicochemical Properties: Experimental determination of its melting point, solubility in various solvents, and stability under different conditions.

-

Biological Screening: A broad biological screening to identify any potential pharmacological activities, followed by more focused studies to determine its mechanism of action and potential therapeutic targets. This would include in vitro assays to determine metrics such as IC₅₀ values against relevant cell lines or enzymes.

Conclusion

This compound is a commercially available compound with potential applications in medicinal chemistry, particularly as a synthetic intermediate. However, a significant lack of publicly available, in-depth technical data currently limits its broader scientific application. The information presented in this guide is based on limited data from chemical suppliers and inferences from the chemistry of related compounds. Comprehensive experimental characterization is essential to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.

References

- 1. capotchem.com [capotchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chembk.com [chembk.com]

- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 6. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data based on computational models and an analysis of its functional groups. It includes predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), expected Fourier-Transform Infrared (FT-IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring such spectroscopic data, intended to aid researchers in the synthesis and characterization of this and similar compounds. A workflow for the synthesis and characterization of a novel chemical entity is also provided in a visual format.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds and pharmaceutical agents. The presence of a chloro group, a piperidino moiety, and an aldehyde functional group suggests a versatile chemical reactivity and potential for further synthetic modifications. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide serves as a foundational resource for scientists working with this molecule.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1 and Table 2, respectively. These predictions are based on established algorithms that calculate the magnetic environment of each nucleus. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Piperidino-H (α to N) | 3.5 - 3.8 | Triplet (t) or Multiplet (m) |

| Piperidino-H (β, γ to N) | 1.5 - 1.8 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 190 |

| Thiazole C2 (C-N) | 165 - 175 |

| Thiazole C4 (C-Cl) | 140 - 150 |

| Thiazole C5 (C-CHO) | 125 - 135 |

| Piperidino C (α to N) | 45 - 55 |

| Piperidino C (β to N) | 24 - 28 |

| Piperidino C (γ to N) | 22 - 26 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed in Table 3. These are based on the vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aldehyde) | Stretch | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O (Aldehyde) | Stretch | 1680 - 1710 | Strong |

| C=N (Thiazole) | Stretch | 1600 - 1650 | Medium |

| C-N (Piperidine) | Stretch | 1150 - 1250 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS)

The predicted molecular weight of this compound is approximately 230.71 g/mol . The expected fragmentation patterns under electron ionization (EI) are described in Table 4. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 230/232 | [M]⁺ | Molecular Ion |

| 229/231 | [M-H]⁺ | Loss of aldehydic proton |

| 201/203 | [M-CHO]⁺ | Alpha-cleavage of the aldehyde group |

| 146/148 | [M-Piperidine]⁺ | Cleavage of the piperidino group |

| 84 | [Piperidine]⁺ | Piperidine ring fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Instrument Setup:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be low (e.g., in the range of µg/mL to ng/mL).

-

-

Instrumentation (e.g., GC-MS or Direct Infusion ESI-MS):

-

For GC-MS: Inject the sample into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The MS will be operated in electron ionization (EI) mode.

-

For ESI-MS: Infuse the sample solution directly into the electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: General workflow for chemical synthesis and characterization.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound for the scientific community. While experimental data is currently lacking in the public domain, the predicted NMR, FT-IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers involved in the synthesis, identification, and application of this compound. The provided workflow visualization further contextualizes the process of chemical research and development. It is anticipated that this document will facilitate future studies and the eventual public availability of experimental data for this and related molecules.

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a specific crystal structure analysis for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde has not been publicly reported. The following guide is a comprehensive framework based on established methodologies for analogous thiazole derivatives. It provides a robust protocol for researchers aiming to perform this analysis.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound is a substituted thiazole that holds potential as a scaffold for novel therapeutic agents. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This guide outlines the hypothetical crystal structure data, a detailed experimental protocol for its determination, and potential biological signaling pathways it may modulate.

Hypothetical Crystallographic Data

The following table summarizes expected crystallographic data for this compound, based on analyses of structurally similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₁ClN₂OS |

| Formula Weight | 230.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.49 |

| Absorption Coefficient (mm⁻¹) | ~0.5 |

| Crystal Size (mm³) | ~0.3 x 0.2 x 0.2 |

| Theta range for data collection | 2.0 to 25.0° |

| Reflections collected | ~5000 |

| Independent reflections | ~1800 |

| R-factor | < 0.05 |

| Final R indices [I>2sigma(I)] | R1 = ~0.04, wR2 = ~0.11 |

Experimental Protocols

A detailed methodology for the synthesis, crystallization, and structure determination of the title compound is presented below.

The synthesis of the target compound can be approached via a multi-step process, likely starting from a commercially available thiazole precursor. A plausible synthetic route is the substitution of a suitable leaving group on a dichlorothiazole carboxaldehyde derivative.

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde

-

Piperidine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 eq) in dichloromethane (DCM).

-

To this solution, add piperidine (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Obtaining single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques should be explored.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Create a saturated solution of the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (a solvent in which the compound is less soluble). The gradual diffusion of the poor solvent's vapor into the drop will induce crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C to promote crystal growth.

The final step is the determination of the crystal structure using an X-ray diffractometer.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The diffractometer collects a series of diffraction images as the crystal is rotated.

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological signaling pathway that could be modulated by this class of compounds.

Caption: Experimental workflow for the crystal structure analysis.

The Rising Therapeutic Potential of 4-Chloro-Thiazole Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning biological activities of 4-chloro-thiazole derivatives for researchers, scientists, and professionals in drug development. The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The strategic addition of a chloro-substituent, particularly at the 4-position, has been shown to modulate and enhance a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 4-chloro-thiazole have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The chloro-moiety often enhances the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with intracellular targets. Key mechanisms of action include the inhibition of crucial signaling pathways and disruption of cellular machinery essential for tumor growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 4-chloro-thiazole derivatives against several cancer cell lines.

| Compound ID/Reference | Derivative Description | Cancer Cell Line | IC₅₀ (µM) |

| Compound 4c[1] | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| Compound 3b[2] | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 |

| Chlorine-derivative 11c[5] | Thiazolyl pyrazole derivative | HepG-2 (Liver) | Potent Activity |

| HCT-116 (Colorectal) | Potent Activity | ||

| MCF-7 (Breast) | Potent Activity | ||

| Compound 82f[6] | 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol | Antioxidant Activity | 63.11 µg/mL |

| Compound 3[7] | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | A549 (Lung) | 21.00 ± 1.15 µg/mL |

| C6 (Glioma) | 22.00 ± 3.00 µg/mL |

Key Anticancer Mechanisms and Signaling Pathways

Research indicates that 4-chloro-thiazole derivatives exert their anticancer effects through multiple mechanisms. Notably, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization have been identified as critical pathways.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply. The binding of VEGF to VEGFR-2 initiates a phosphorylation cascade that activates several downstream pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation.[2][8]

Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9] This mechanism is similar to that of established anticancer drugs like colchicine.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 4-Chloro-thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-chloro-thiazole derivatives against various microbial strains.

| Compound ID/Reference | Derivative Description | Microbial Strain | MIC (µg/mL) |

| Compound 11[9] | 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 - 12.5 |

| E. coli | 6.25 - 12.5 | ||

| K. pneumoniae | 6.25 - 12.5 | ||

| A. fumigatus | 6.25 - 12.5 | ||

| Compound 4[10] | Heteroaryl thiazole derivative | E. coli | 170 |

| Compound 9[10] | Heteroaryl thiazole derivative | B. cereus | 170 |

| S. Typhimurium | 170 | ||

| Compound 59[11] | Thiazole with p-bromophenyl substitution | C. albicans | 3.9 - 62.5 |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting key enzymes in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in animal models.

| Compound ID/Reference | Assay Type | Result |

| Compound 3c[12] | Carrageenan-induced paw edema (in vivo) | Most active compound at 50 mg/kg |

| Compounds 5d & 5e[3] | COX/LOX Inhibition (in vitro) | Potent anti-COX/LOX agents |

| Compounds 14 & 16[6] | COX-2 Inhibition (in vitro) | IC₅₀: 5.0 - 17.6 µM |

| Compound 14 & 17[6] | Nitric Oxide (NO) Scavenging | IC₅₀: 0.238 x 10⁶ & 0.289 x 10⁶ µM |

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Certain thiazole derivatives have been identified as selective COX-2 inhibitors, which can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of the biological activities of new chemical entities. Below are detailed protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-chloro-thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][14]

Procedure:

-

Animal Acclimatization: Use Wistar rats (160-200g), housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6]

-

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The degree of edema is calculated by the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Procedure:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and a solution of human recombinant COX-2 enzyme.

-

Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, Heme, COX-2 enzyme, and the test inhibitor (4-chloro-thiazole derivative) at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a precise incubation period (e.g., 2 minutes), stop the reaction by adding a saturated stannous chloride solution.

-

Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the appearance of an oxidized product. For example, using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the oxidized product can be measured at 590 nm.[16]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-chloro-thiazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data compiled in this guide highlight the significant anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. The presence and position of the chloro-substituent play a crucial role in the biological activity, underscoring the importance of continued structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to improve potency and selectivity, as well as conducting comprehensive preclinical evaluations to assess their pharmacokinetic profiles and in vivo efficacy. The detailed protocols and mechanistic insights provided herein serve as a valuable resource to guide these future drug discovery and development efforts.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. assaygenie.com [assaygenie.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchhub.com [researchhub.com]

- 14. inotiv.com [inotiv.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Discovery and Synthesis of Novel Piperidino-Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidino-thiazole compounds. These heterocyclic scaffolds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer and antifungal agents.[1][2] This document details the synthetic methodologies, experimental protocols for biological assays, and the underlying signaling pathways associated with their mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized through diagrams.

I. Synthesis of Piperidino-Thiazole Derivatives

The synthesis of piperidino-thiazole compounds and their analogues, such as piperazine-tethered thiazoles, often employs established heterocyclic chemistry principles. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1] Variations of this method allow for the introduction of diverse substituents on the thiazole ring.

A general synthetic approach involves the reaction of a piperidine-containing thioamide with a suitable α-haloketone. Alternatively, a pre-formed 2-aminothiazole can be functionalized with a piperidine moiety. For instance, piperazine-based bis(thiazoles) have been synthesized by reacting bis(thiosemicarbazones) with hydrazonoyl chlorides or α-haloketones.[3][4]

General Experimental Protocol: Synthesis of Piperazine-Based Bis(Thiazole) Derivatives

This protocol is a generalized procedure based on reported syntheses of related compounds.[3]

-

Synthesis of Bis-thiosemicarbazones:

-

Dissolve the appropriate bis-aldehyde (1 equivalent) in glacial acetic acid.

-

Add thiosemicarbazide (2 equivalents) to the solution.

-

Reflux the mixture with stirring for 1-2 hours.

-

Allow the reaction to cool to room temperature.

-

Collect the resulting solid precipitate by filtration, wash with ethanol, and dry.

-

Purify the product by recrystallization from a suitable solvent system (e.g., DMF/EtOH).

-

-

Cyclization to Bis(Thiazole) Derivatives:

-

Suspend the synthesized bis-thiosemicarbazone (1 equivalent) in ethanol.

-

Add the appropriate α-haloketone or hydrazonoyl chloride (2 equivalents).

-

Add a base, such as triethylamine, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with ethanol and dry.

-

Purify the final compound by column chromatography or recrystallization.

-

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.[3][4]

II. Biological Evaluation: Anticancer Activity

Novel piperidino-thiazole compounds have demonstrated promising anticancer properties in various studies.[3][5][6] Their biological activity is typically assessed through a series of in vitro assays to determine their cytotoxicity, effects on apoptosis, and impact on the cell cycle of cancer cell lines.

Data Presentation: Cytotoxicity of Novel Piperidino-Thiazole Analogues

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%. The following table summarizes the IC₅₀ values for representative piperazine-based bis(thiazole) compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| 7b | HCT-116 | Colorectal Carcinoma | 3.5 | [3][7] |

| 9a | HCT-116 | Colorectal Carcinoma | 12.1 | [3][7] |

| 9i | HCT-116 | Colorectal Carcinoma | 1.2 | [3][7] |

| Erlotinib (Control) | HCT-116 | Colorectal Carcinoma | 1.3 | [3][7] |

Experimental Protocols for Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and metabolic activity.[8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the novel piperidino-thiazole compounds and incubate for a specified period (e.g., 48 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[8][11]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for a specified time.[8]

-

Cell Harvesting: Collect both adherent and floating cells. Use trypsin to detach adherent cells.[8]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[8]

-

Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and PI.[8][11]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression. This is often done by staining the DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[12][13]

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells.[11]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[8]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA, ensuring that PI only binds to DNA. Incubate at 37°C for 30 minutes.[8]

-

PI Staining: Add PI solution to the cells.[8]

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

III. Signaling Pathways and Mechanism of Action

Several studies suggest that piperidino-thiazole and related compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[3][4] Two prominent pathways implicated are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the caspase-dependent apoptosis pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the Ras-MAPK and PI3K/Akt pathways.[8][14] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some novel piperazine-based bis(thiazole) compounds have been identified as potent EGFR inhibitors.[3][4] By blocking EGFR activity, these compounds can inhibit the downstream signaling required for tumor cell proliferation and survival.

Caspase-Dependent Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases.[12][15] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][15]

Studies have shown that some piperidino-thiazole compounds can induce apoptosis in cancer cells. For example, compound 9i was found to upregulate apoptosis-related genes and downregulate the anti-apoptotic protein Bcl-2, leading to a significant increase in apoptotic cell death.[3][4][16] This suggests that these compounds can trigger the intrinsic apoptosis pathway.

IV. Conclusion

Novel piperidino-thiazole compounds represent a promising class of heterocyclic molecules with significant potential for the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of their synthesis, methods for biological evaluation, and insights into their mechanisms of action. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the discovery and development of next-generation pharmaceuticals. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for advancing them into clinical development.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

CAS number and IUPAC name for 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

An In-depth Technical Guide to 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on the chemistry of related thiazole derivatives. This guide covers the compound's identification, physicochemical properties, a proposed synthetic pathway, and its prospective applications, particularly as a building block for protein degraders.

Compound Identification and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds. The presence of a chloro group, a piperidino moiety, and a carboxaldehyde functional group suggests its utility as a versatile intermediate in organic synthesis.

IUPAC Name: 4-Chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde[1]

CAS Number: 139670-00-1[1][2][3]

Synonyms: 4-Chloro-2-(1-piperidyl)thiazole-5-carbaldehyde, 4-chloro-2-piperidin-1-yl-thiazole-5-carbaldehyde[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C9H11ClN2OS | [1][2][3] |

| Molecular Weight | 230.71 g/mol | [2] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 368°C at 760 mmHg | [2] |

| Storage | Room temperature, under inert gas (e.g., Nitrogen or Argon) at 2-8°C is also recommended for long-term stability. | [3] |

Proposed Synthetic Pathway

The proposed workflow involves a nucleophilic substitution reaction where the more reactive chlorine atom at the 2-position of the thiazole ring is displaced by piperidine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such heterocyclic systems.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (1 equivalent) in an appropriate aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a suitable base, for example, triethylamine (1.2 equivalents).

-

Addition of Nucleophile: Slowly add piperidine (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require gentle heating to proceed to completion.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Development

This compound is categorized as a "Protein Degrader Building Block"[3], indicating its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aldehyde group on the thiazole ring can be readily converted into other functional groups, making it a versatile handle for linking to other parts of a PROTAC molecule, such as the E3 ligase binder or the linker.

Caption: Conceptual workflow for utilizing the thiazole compound in PROTAC development.

Potential Biological Activities of Related Compounds

While the specific biological activity of this compound has not been extensively reported, the thiazole scaffold is present in numerous compounds with a wide range of therapeutic properties. Research on structurally similar thiazole derivatives has revealed significant potential in several areas:

-

Anticancer Activity: Many thiazole derivatives have been investigated as potent anti-tumor agents.[4] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

-

Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several approved antimicrobial and antifungal drugs. Compounds with this scaffold have shown efficacy against a broad spectrum of bacteria and fungi.

-

Enzyme Inhibition: Substituted thiazoles can act as inhibitors for various enzymes, which is a key strategy in the development of new drugs for a multitude of diseases.

Given these precedents, it is plausible that this compound and its derivatives could be valuable leads in the discovery of new therapeutic agents. Further research and screening are warranted to explore its full potential.

References

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs and a vast library of compounds under investigation. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds across key therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the ongoing development of novel thiazole-based therapeutics.

Anticancer Mechanisms of Thiazole-Based Compounds

Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of many thiazole-based compounds is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle in cancer cells.

Quantitative Data Summary: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | |||

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| A549 (Lung) | 0.97 ± 0.13 | [1] | |

| Compound 5c | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |

| Compound 7c | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |

| Compound 9a | Multiple | 3.35 ± 0.2 - 18.69 ± 0.9 | [2] |

| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 | [1] |

| 2,4-disubstituted thiazole (7c) | Tubulin Polymerization | 2.00 ± 0.12 | [2] |

| 2,4-disubstituted thiazole (9a) | Tubulin Polymerization | 2.38 ± 0.14 | [2] |

| Thiazole-2-acetamide (10a) | Tubulin Polymerization | 2.69 | [3] |

| Thiazol-5(4H)-one (4f) | Tubulin Polymerization | 0.00933 | [4] |

| Thiazol-5(4H)-one (5a) | Tubulin Polymerization | 0.00952 | [4] |

| PI3K/mTOR Inhibitors | |||

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [5] |

| mTOR | 0.221 ± 0.014 | [5] | |

| Thiazole-coumarin hybrid (6a) | EGFR | 0.184 | [6] |

| PI3K | 0.131 | [6] | |

| m-TOR | 1.388 | [6] | |

| Other Anticancer Thiazoles | |||

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |

| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [8] |

| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [8] |

| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cancer cells with the thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Washing: Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: Add 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with the thiazole compound for a specific duration. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Several thiazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of compounds on the polymerization of purified tubulin in real-time.

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare working solutions of the test thiazole compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) at 10X the final desired concentration.

-

Assay Setup: In a 96-well plate, add the 10X working solutions of the test compound, controls, or vehicle. To initiate polymerization, prepare a master mix of tubulin and GTP on ice and add it to each well.

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm, using a fluorescent reporter that binds to polymerized tubulin) every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity against time. Calculate the maximum rate of polymerization (Vmax) and the polymer mass at steady-state. For dose-response experiments, plot Vmax or plateau fluorescence against the log of the compound concentration to determine the IC50.

Signaling Pathway Diagram

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers, making it an attractive target for anticancer drug development. Thiazole-based compounds have been identified as potent inhibitors of this pathway.

Experimental Protocol

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt pathway, particularly their phosphorylated (activated) forms.

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with various concentrations of the thiazole inhibitor for a specified duration.

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway inhibition.

Signaling Pathway Diagram

Anti-inflammatory Mechanisms of Thiazole-Based Compounds

Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data Summary: Anti-inflammatory Activity of Thiazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 9a | COX-1 | 0.42 | [10] |

| COX-2 | 10.71 | [10] | |

| Compound 9b | COX-1 | 0.32 | [10] |

| COX-2 | 9.23 | [10] | |

| Compound 23a | COX-2 | 2.3 | [10] |

| Compound 23b | COX-2 | 1.9 | [10] |

| Benzo[d]thiazol analog 2c | COX-2 | 0.28 | [11] |

| Benzo[d]thiazol analog 2d | COX-2 | 0.77 | [11] |

| Pyrazolyl-thiazolidinone 16a | COX-2 | - (S.I. 134.6) | [12] |

| Pyrazolyl-thiazolidinone 18f | COX-2 | - (S.I. 42.13) | [12] |

| Thiazole carboxamide 2b | COX-1 | 0.239 | [13] |

| COX-2 | 0.191 | [13] |

Experimental Protocol

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme. Prepare solutions of the test thiazole compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the various concentrations of the thiazole compound or controls. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate at 37°C for a specific time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagram

Antibacterial Mechanisms of Thiazole-Based Compounds

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Thiazole-containing compounds have shown promise in this area by targeting essential bacterial processes, such as cell division, by inhibiting the FtsZ protein.

Quantitative Data Summary: Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole orange derivative 1 | S. aureus | 1.5 - 3 | [14] |

| E. faecium | 0.75 - 1.5 | [14] | |

| E. coli | 3 | [14] | |

| Berberine analog | MRSA | 2 - 8 | [14] |

| VRE | 2 - 8 | [14] | |

| E. coli | 32 - 128 | [14] | |

| 2-phenyl-1,3-thiazole 12 | S. aureus | 125 - 150 | [15] |

| E. coli | 125 - 150 | [15] | |

| Benzo[d]thiazole 13 | S. aureus | 50 - 75 | [15] |

| E. coli | 50 - 75 | [15] | |

| Thiazole derivative C11.7 | S. aureus | 8 | [16] |

| Heteroaryl(aryl) thiazole 3 | Various | 230 - 700 | [17] |

| Catechol-derived thiazole | Bacteria | ≤ 2 | [18] |

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight.

-

Compound Dilution: Prepare serial dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the GTP hydrolysis activity of the FtsZ protein, which is essential for its function in bacterial cell division.

-

Reaction Setup: In a 96-well plate, set up reactions containing purified FtsZ protein in a reaction buffer with varying concentrations of the thiazole inhibitor.

-

Reaction Initiation and Incubation: Pre-incubate the plate at 37°C. Initiate the reaction by adding GTP. Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent. The absorbance is typically read at around 620-650 nm.

-

Data Analysis: Generate a standard curve with known concentrations of phosphate to quantify the amount of GTP hydrolyzed. Determine the IC50 of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

This technical guide provides a foundational understanding of the multifaceted mechanisms of action of thiazole-based compounds. The presented data, protocols, and diagrams are intended to empower researchers to further explore and exploit the therapeutic potential of this privileged chemical scaffold. The continued investigation into the structure-activity relationships and molecular targets of thiazole derivatives will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]